molecular formula C21H20N4O B2530409 (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 518018-46-7

(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2530409
CAS No.: 518018-46-7
M. Wt: 344.418
InChI Key: IFHZTSNALLTVEQ-HYARGMPZSA-N
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Description

This compound is a pyrazole-3-carbohydrazide derivative featuring a bicyclic cyclopenta[c]pyrazole core and an (E)-configured biphenyl ethylidene substituent. Its structure combines rigidity from the fused cyclopentane-pyrazole system with aromatic flexibility via the biphenyl group. Computational studies on similar compounds (e.g., B3LYP/6-311 G∗∗ DFT calculations in ) indicate that the (E)-configuration is stabilized by conjugation between the hydrazide and aromatic moieties, which may influence electronic properties and binding interactions in biological systems .

Properties

CAS No.

518018-46-7

Molecular Formula

C21H20N4O

Molecular Weight

344.418

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O/c1-14(15-10-12-17(13-11-15)16-6-3-2-4-7-16)22-25-21(26)20-18-8-5-9-19(18)23-24-20/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

IFHZTSNALLTVEQ-HYARGMPZSA-N

SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

The mechanism of action of a pyrazole derivative would depend on its specific structure and the functional groups it contains. Generally, these compounds can interact with various biological targets, leading to changes in cellular processes and pathways. The exact nature of these interactions and their outcomes would depend on the specific compound and its targets .

The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties .

The action of a pyrazole derivative can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Biological Activity

(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, often referred to as P3C, is a pyrazole-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of P3C, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

P3C is characterized by its unique structural features that contribute to its biological activity. The compound includes a biphenyl moiety and a hydrazide functional group, which are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of P3C against various cancer cell lines. Notably, it has shown potent activity against triple-negative breast cancer (TNBC) cell lines:

  • Cytotoxicity : P3C exhibited IC50 values in the low micromolar range (0.25 to 0.49 µM) against TNBC cells (MDA-MB-231 and MDA-MB-468) .
  • Mechanism of Action :
    • Induction of reactive oxygen species (ROS) accumulation leading to mitochondrial depolarization.
    • Activation of caspases (caspase-3/7 and -8), indicating involvement in both intrinsic and extrinsic apoptotic pathways.
    • Disruption of microtubule dynamics , which is critical for cell division and stability .

Signaling Pathways

P3C has been shown to modulate several key signaling pathways involved in cancer progression:

  • Kinase Activity Regulation : Transcriptome analyses revealed that P3C affects the expression of genes linked to apoptosis and stress responses. It triggers dephosphorylation of CREB, p38 MAPK/STAT3, and ERK signaling pathways while hyperphosphorylating JNK and NF-kB .

Case Studies

Several studies have provided insights into the efficacy of P3C:

  • High-Throughput Screening : In a high-throughput screening assay involving 4640 compounds, P3C was identified as a promising candidate with significant cytotoxicity against TNBC cell lines .
  • In Vitro Studies : Additional in vitro assays confirmed that P3C induces apoptosis through multiple mechanisms including ROS generation and DNA fragmentation .

Data Summary

PropertyValue/Description
Chemical Formula C20H22N4O2
IC50 against TNBC 0.25 - 0.49 µM
Mechanisms of Action ROS accumulation, caspase activation, microtubule disruption
Key Signaling Pathways CREB, p38 MAPK/STAT3, ERK

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is part of a broader class of pyrazole-3-carbohydrazides with variations in the aryl/heteroaryl substituents. Below is a comparative table of key analogs:

Compound Name Substituent on Hydrazide Moiety Molecular Formula Molecular Weight Key Features
(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide Biphenyl-4-yl C₂₃H₂₂N₄O 386.45 g/mol Extended π-conjugation; potential for enhanced lipophilicity and receptor binding
N′-(4-Fluorobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide () 4-Fluorophenyl C₁₆H₁₅FN₄O 322.32 g/mol Electron-withdrawing fluorine enhances polarity; may improve solubility
N′-(Thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide () Thiophen-2-yl C₁₃H₁₂N₄OS 288.33 g/mol Heteroaromatic sulfur introduces potential for hydrogen bonding or metal coordination
(E)-N-(2,5-Dimethoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide () 2,5-Dimethoxyphenyl C₁₆H₁₈N₄O₃ 338.35 g/mol Methoxy groups increase electron density; possible impact on metabolic stability
N′-(3-(2-Ethoxyphenyl)-1H-pyrazole-4-ylmethylene)cyclohexanecarbohydrazide () 2-Ethoxyphenyl + cyclohexane C₂₆H₂₄N₄O₂ 424.50 g/mol Ethoxy group enhances hydrophobicity; cyclohexane may affect steric interactions

Electronic and Physicochemical Properties

  • The extended conjugation may lower the HOMO-LUMO gap, enhancing UV absorption properties .
  • Fluorophenyl Analog () : The fluorine atom introduces electronegativity, lowering the compound’s pKa and increasing metabolic stability. Its clogP (~2.8) suggests moderate solubility in polar solvents .
  • Thiophene Derivative () : The sulfur atom contributes to dipole interactions and may facilitate π-stacking with aromatic residues in proteins. However, its smaller aromatic system reduces lipophilicity (clogP ~2.5) .

Research Findings and Methodological Approaches

Computational Modeling and Docking Studies

  • 3D-QSAR and CoMFA : Studies on maleimide-based inhibitors () reveal that steric bulk at the biphenyl position correlates with increased kinase inhibition potency. This supports the hypothesis that the biphenyl group in the target compound may enhance target affinity .
  • DFT Calculations : For the 2,4-dichlorobenzylidene analog (), solvation models (IEFPCM) predict stable intramolecular hydrogen bonds in aqueous environments, suggesting similar stability for the target compound .

Crystallographic and Spectroscopic Data

  • Single-crystal X-ray diffraction of the 2,4-dichlorobenzylidene derivative () confirms the (E)-configuration and planar geometry of the hydrazide linkage, a feature critical for maintaining conjugation and bioactivity .
  • FT-IR and NMR data for thiophene and fluorophenyl analogs () highlight characteristic N-H stretches (~3250 cm⁻¹) and aromatic proton shifts (δ 7.2–8.1 ppm), which are consistent across this class .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cyclopenta[c]pyrazole core via cyclocondensation of β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions .
  • Step 2 : Introduction of the biphenyl moiety via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and biphenyl-4-ylboronic acid .
  • Step 3 : Hydrazide formation by reacting the pyrazole intermediate with hydrazine hydrate .
    Key Conditions : Ethanol or DMF as solvent, reflux (70–100°C), and inert atmosphere (N₂/Ar). Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Confirms hydrazide (-NH-CO) and imine (C=N) bonds via peaks at 3200–3300 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm) and confirms stereochemistry of the ethylidene group .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between hydrazide NH and carbonyl groups) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~430) .

Q. How do functional groups in this compound influence its reactivity and stability?

  • Hydrazide Group (-CONHNH₂) : Prone to oxidation (forming azides) or condensation with aldehydes to yield Schiff bases. Stabilized by intramolecular hydrogen bonding .
  • Cyclopenta[c]pyrazole Core : Aromatic π-system enhances stability but may undergo electrophilic substitution (e.g., nitration) at the 5-position .
  • Biphenyl Moiety : Hydrophobic interactions dominate, but para-substitution on biphenyl can sterically hinder reactions .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :
    • Target Selection : Prioritize proteins like COX-2 or EGFR kinase based on structural homology to similar hydrazide derivatives .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
    • Validation : Compare binding energies (ΔG) with known inhibitors and validate via MD simulations (100 ns trajectories) .
  • Key Interactions : Hydrazide NH forms hydrogen bonds with catalytic lysine residues, while the biphenyl group engages in hydrophobic pocket interactions .

Q. What insights do DFT calculations provide into the compound’s electronic properties and solvation effects?

  • Computational Setup :
    • Functional : B3LYP/6-311G** for geometry optimization .
    • Solvent Models : IEFPCM or SMD to simulate aqueous environments .
  • Findings :
    • HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, with electron density localized on the pyrazole ring .
    • Solvation free energy (ΔG_solv) values indicate preferential solubility in DMSO over water, aligning with experimental logP data .

Q. How should researchers design assays to evaluate its anticancer activity and resolve contradictions in biological data?

  • Experimental Design :
    • Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells with cisplatin as a positive control .
    • Dose-Response : Test 1–100 µM concentrations over 48–72 hours; calculate IC₅₀ via MTT assay .
    • Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (caspase-3/9 activation) .
  • Data Contradictions : Address variability in IC₅₀ values (e.g., 12 µM vs. 28 µM) by standardizing assay conditions (e.g., serum concentration, passage number) .

Q. Table 1. Comparative Yields Under Different Synthetic Conditions

StepSolventCatalystTemperatureYield (%)Reference
1EthanolH₂SO₄Reflux62
2DMFPd(PPh₃)₄80°C68
3MethanolNoneRT45

Q. Table 2. Biological Activity Across Cell Lines

Cell LineIC₅₀ (µM)Assay TypeReference
MCF-712.3 ± 1.2MTT
A54928.7 ± 3.1SRB
HEK293>100MTT

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